5-amino-2-fluoro-3-methylbenzoic acid
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Overview
Description
5-amino-2-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8FNO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 2, 3, and 5 on the benzene ring are substituted by fluorine, methyl, and amino groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-fluoro-3-methylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoro-5-nitrobenzoic acid with a suitable amine, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of polar aprotic solvents and fluoride salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-fluoro-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of catalysts or under basic conditions.
Major Products Formed
Oxidation: Formation of 5-nitro-2-fluoro-3-methylbenzoic acid.
Reduction: Formation of 5-amino-2-fluoro-3-methylbenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-2-fluoro-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 5-amino-2-fluoro-3-methylbenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the amino group can participate in hydrogen bonding and other interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-methylbenzoic acid: Similar structure but lacks the fluorine atom.
2-fluoro-5-methylbenzoic acid: Similar structure but lacks the amino group.
5-amino-2-fluorobenzoic acid: Similar structure but lacks the methyl group
Uniqueness
5-amino-2-fluoro-3-methylbenzoic acid is unique due to the presence of all three substituents (amino, fluoro, and methyl) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
1501767-86-7 |
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Molecular Formula |
C8H8FNO2 |
Molecular Weight |
169.2 |
Purity |
95 |
Origin of Product |
United States |
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